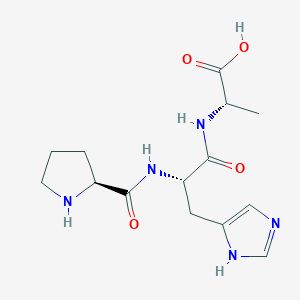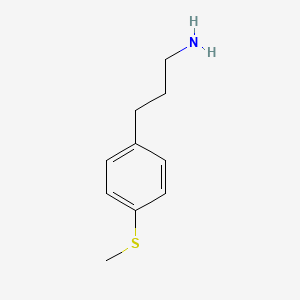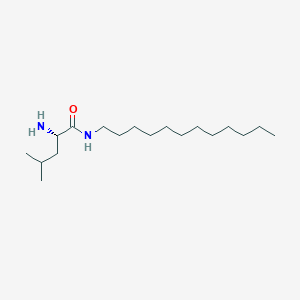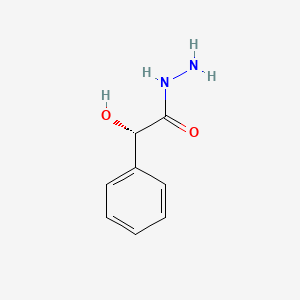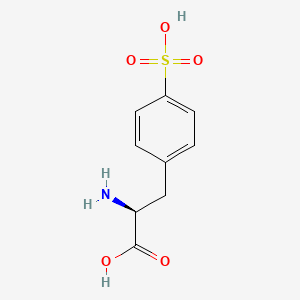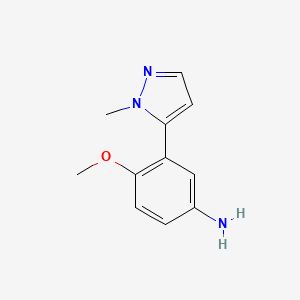
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine
概要
説明
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol. It is a beige solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylamine group attached to a methoxy group and a 2-methyl-2H-pyrazol-3-yl group . The InChI code for this compound is 1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 .科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine and its derivatives have been the subject of molecular docking and quantum chemical calculations. For instance, a study by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) explored the molecular structure and spectroscopic data of a related compound using Density Functional Theory (DFT). This study provided insights into the molecular parameters, intramolecular charge transfer, and biological effects predicted from molecular docking results (Viji et al., 2020).
Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of various biologically active derivatives. Liu, Xu, and Xiong (2017) discussed the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for many biologically active compounds, particularly in cancer therapy. This research underscores the compound's role in the synthesis of small molecule inhibitors with potential anticancer activity (Liu, Xu, & Xiong, 2017).
Synthesis and Structure of Pyrazole Ligands
In the field of coordination chemistry, the compound has been involved in the synthesis and structure elucidation of pyrazole ligands. A study by Budzisz, Małecka, and Nawrot (2004) focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This work contributes to understanding the coordination behavior and potential applications of such complexes in various fields (Budzisz et al., 2004).
Pyrazole and Triazole Derivatives in Medicine and Pharmacy
The combination of pyrazole and triazole derivatives, including this compound, has significant strategic importance in modern medicine and pharmacy. Fedotov, Hotsulia, and Panasenko (2022) emphasized the chemical modification possibilities and pharmacological potential of these derivatives. Their study explored the synthesis and properties of such compounds, highlighting their relevance in interacting with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Safety and Hazards
The safety information available indicates that 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
4-methoxy-3-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)9-7-8(12)3-4-11(9)15-2/h3-7H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBWRBSZJRTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

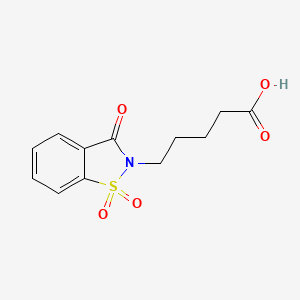

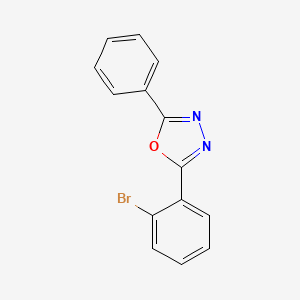
![3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3287135.png)
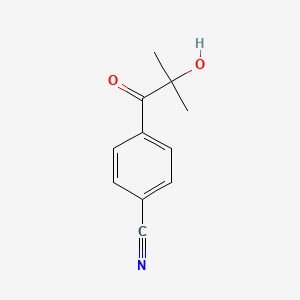

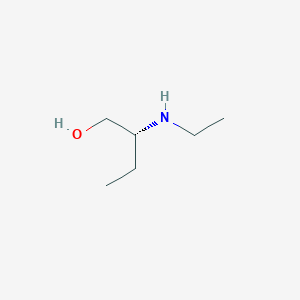
![17-Isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B3287158.png)
